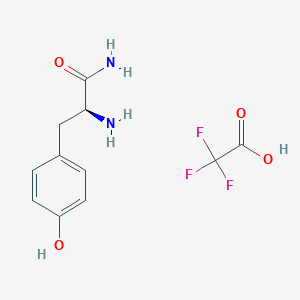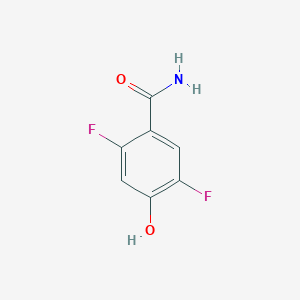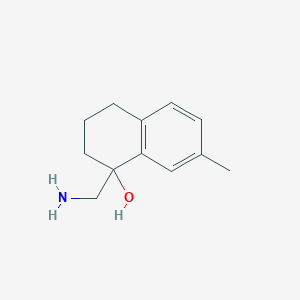
1-(Aminomethyl)-7-methyl-1,2,3,4-tetrahydronaphthalen-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Aminomethyl)-7-methyl-1,2,3,4-tetrahydronaphthalen-1-ol is an organic compound characterized by its unique structure, which includes an aminomethyl group attached to a tetrahydronaphthalene backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Aminomethyl)-7-methyl-1,2,3,4-tetrahydronaphthalen-1-ol typically involves the following steps:
Starting Material: The synthesis begins with 7-methyl-1,2,3,4-tetrahydronaphthalene.
Hydroxylation: The hydroxyl group is introduced via a hydroxylation reaction, often using reagents like osmium tetroxide or hydrogen peroxide under controlled conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Catalytic Processes: Utilizing catalysts to enhance the efficiency and yield of the reactions.
Continuous Flow Reactors: To maintain consistent reaction conditions and improve scalability.
Purification: Techniques such as crystallization, distillation, or chromatography to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Aminomethyl)-7-methyl-1,2,3,4-tetrahydronaphthalen-1-ol undergoes several types of chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into various amines or alcohols using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
1-(Aminomethyl)-7-methyl-1,2,3,4-tetrahydronaphthalen-1-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential use as a drug candidate.
Industry: Utilized in the development of new materials with specific properties, such as polymers or resins.
Mécanisme D'action
Comparison with Other Similar Compounds: 1-(Aminomethyl)-7-methyl-1,2,3,4-tetrahydronaphthalen-1-ol can be compared with other aminomethyl-substituted tetrahydronaphthalenes:
1-(Aminomethyl)-1,2,3,4-tetrahydronaphthalen-1-ol: Lacks the methyl group at the 7-position, which may affect its reactivity and applications.
1-(Aminomethyl)-7-ethyl-1,2,3,4-tetrahydronaphthalen-1-ol: The ethyl group may confer different steric and electronic properties.
Uniqueness: The presence of the methyl group at the 7-position in this compound makes it unique, potentially influencing its chemical behavior and suitability for specific applications.
Comparaison Avec Des Composés Similaires
- 1-(Aminomethyl)-1,2,3,4-tetrahydronaphthalen-1-ol
- 1-(Aminomethyl)-7-ethyl-1,2,3,4-tetrahydronaphthalen-1-ol
- 1-(Aminomethyl)-7-propyl-1,2,3,4-tetrahydronaphthalen-1-ol
This detailed overview provides a comprehensive understanding of 1-(Aminomethyl)-7-methyl-1,2,3,4-tetrahydronaphthalen-1-ol, covering its synthesis, reactions, applications, and comparisons with similar compounds
Propriétés
Formule moléculaire |
C12H17NO |
|---|---|
Poids moléculaire |
191.27 g/mol |
Nom IUPAC |
1-(aminomethyl)-7-methyl-3,4-dihydro-2H-naphthalen-1-ol |
InChI |
InChI=1S/C12H17NO/c1-9-4-5-10-3-2-6-12(14,8-13)11(10)7-9/h4-5,7,14H,2-3,6,8,13H2,1H3 |
Clé InChI |
AKCPEFWPKNIJKZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(CCCC2(CN)O)C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


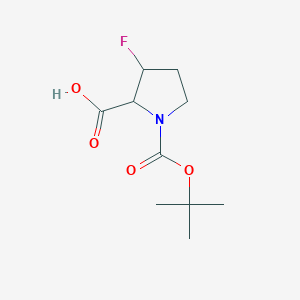
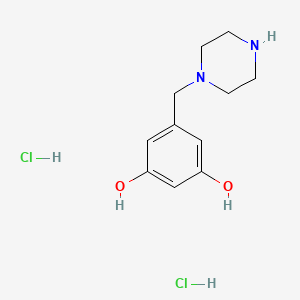
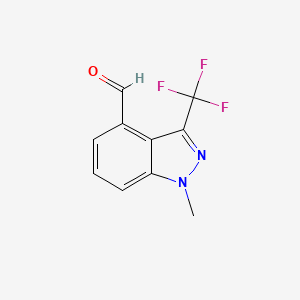
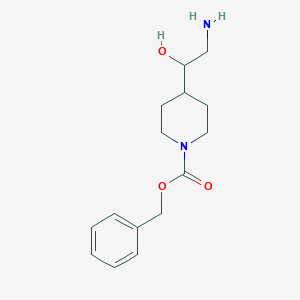
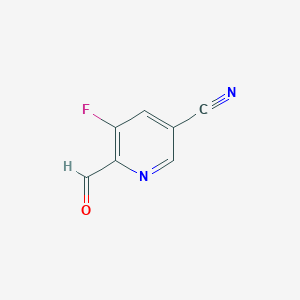
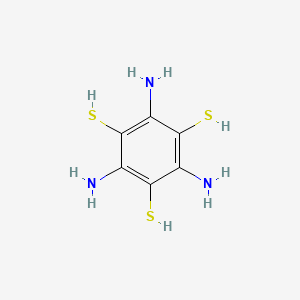
![5-(trifluoromethyl)-1H,2H,3H-pyrrolo[3,2-b]pyridine](/img/structure/B12963866.png)

![4-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B12963874.png)
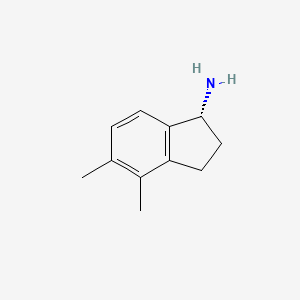
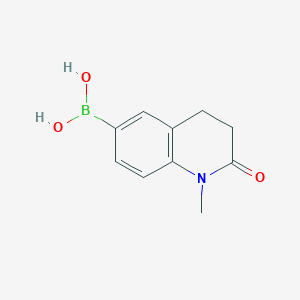
![1-((R)-2'-Amino-[1,1'-binaphthalen]-2-yl)-3-((1S)-(6-methoxyquinolin-4-yl)((2S)-5-vinylquinuclidin-2-yl)methyl)thiourea](/img/structure/B12963889.png)
